Ethyl 4-(3-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate
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Overview
Description
Ethyl 4-(3-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with phenyl and chlorophenoxy groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate typically involves the reaction of 3-chlorophenol with ethyl 2-phenyl-4,6-dichloropyrimidine-5-carboxylate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorophenoxy group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydride in DMF.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted derivatives with amine or thiol groups.
Scientific Research Applications
Ethyl 4-(3-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(3-chlorophenoxy)butanoate
- 4-(3-Chlorophenoxy)piperidine
- 1-(3-Chlorophenoxy)-3-[2-(3,4-dimethoxyphenyl)ethyl]amino-2-propanol
Uniqueness
Ethyl 4-(3-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research applications.
Biological Activity
Ethyl 4-(3-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate is a synthetic organic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a chlorophenoxy group and a phenyl group. Its molecular formula is C17H15ClN2O3 with a molecular weight of approximately 346.77 g/mol. The presence of the chlorophenoxy moiety is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The compound may exhibit the following mechanisms:
- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways, impacting cellular functions.
- Receptor Modulation : The compound may act as an agonist or antagonist for various receptors, influencing signaling pathways related to pain, inflammation, and cell growth.
Biological Activities
Research has indicated several significant biological activities associated with this compound:
- Antimicrobial Activity : Exhibits effectiveness against various bacterial strains.
- Antifungal Properties : Demonstrates inhibitory effects on fungal pathogens.
- Anticancer Potential : Shows promise in inhibiting tumor cell proliferation in vitro.
Data Table: Biological Activities
Activity Type | Target Organisms/Cells | Observed Effects | References |
---|---|---|---|
Antimicrobial | Escherichia coli, Staphylococcus aureus | Inhibition of growth at low concentrations | |
Antifungal | Candida albicans, Aspergillus niger | Significant reduction in fungal viability | |
Anticancer | Various cancer cell lines (e.g., HeLa) | Induction of apoptosis and cell cycle arrest |
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results showed that the compound inhibited the growth of E. coli and S. aureus at concentrations as low as 10 µg/mL, suggesting its potential as an antimicrobial agent.
Study 2: Anticancer Activity
In vitro assays conducted on HeLa cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability (up to 70% at 50 µM) and increased markers of apoptosis, indicating its potential as an anticancer therapeutic.
Properties
IUPAC Name |
ethyl 4-(3-chlorophenoxy)-2-phenylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c1-2-24-19(23)16-12-21-17(13-7-4-3-5-8-13)22-18(16)25-15-10-6-9-14(20)11-15/h3-12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZJVFFZWWDPCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1OC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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